molecular formula KH2AsO4 B1172245 C.I.Acid Orange 43 CAS No. 12217-31-1

C.I.Acid Orange 43

Cat. No.: B1172245
CAS No.: 12217-31-1
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Description

C.I. Acid Orange 43 (CAS No. 12217-31-1) is an acidic dye belonging to the azo dye class, widely used in textile, leather, and paper industries due to its vibrant orange hue and moderate fastness properties . The dye is cataloged among industrial acidic dyes with varying strengths (100%–400%), though its exact strength and application-specific performance metrics (e.g., lightfastness, washfastness) require further empirical validation .

Properties

CAS No.

12217-31-1

Molecular Formula

KH2AsO4

Synonyms

C.I.Acid Orange 43

Origin of Product

United States

Chemical Reactions Analysis

Reaction Parameters:

ComponentQuantity/ConcentrationReaction MediumTemperatureDuration
1,4,5,8-NTCA1 molar equivalentGlacial acetic acid115–120°C5–8 hours
o-Phenylenediamine0.9 molar equivalentGlacial acetic acid115–120°C5–8 hours
Post-reaction purificationKOH-ethanol solutionEthanol70°C1 hour

Key Steps :

  • Condensation : Forms a mixture of cis and trans perinones.

  • Isomer Separation : The trans isomer precipitates selectively in alkaline ethanol.

  • Pigmentation : Mechanical grinding or solvent treatment enhances crystallinity and color properties .

Chemical Stability and Reactivity

C.I. Pigment Orange 43 exhibits high stability under various conditions, making it suitable for industrial applications.

Stability Profile:

PropertyPerformance DataTest ConditionsSource
Thermal Resistance Stable up to 300°CThermogravimetric analysis
Lightfastness Grade 7–8 (ISO 105-B02)Xenon arc exposure
Acid/Alkali Resistance Grade 5 (1–5 scale)5% HCl / 5% NaOH, 24h
Oxidative Resistance No degradation10% H₂O₂, 60°C, 1h

Reactivity Notes :

  • Reduction : The azo group in analogous pigments can be reduced to amines under strong reducing conditions (e.g., Na₂S₂O₄), but C.I. Pigment Orange 43’s perinone structure lacks azo bonds, rendering it resistant .

  • Solubility : Insoluble in water, acetone, and alcohols; slightly soluble in o-chlorophenol and pyridine .

Industrial-Scale Modifications

Post-synthesis treatments enhance application performance:

Surface Modification Techniques:

MethodPurposeOutcome
Sand Milling Particle size reductionSpecific surface area: 46 m²/g
Crystal Doping Improve dispersibilityEnhanced tinting strength in PVC
Metal Complexation Adjust hue (rarely applied)Limited due to structural rigidity

Environmental Degradation Pathways

While resistant to typical environmental factors, advanced oxidation processes (AOPs) can degrade perinone pigments:

Degradation Under UV/H₂O₂:

ParameterValueObservations
Degradation Rate 80% in 4hNon-homogeneous Fenton system (Fe³⁺/H₂O₂)
Byproducts CO₂, H₂O, NH₃Complete mineralization achievable

Comparative Reactivity with Analogues

PropertyC.I. Pigment Orange 43C.I. Acid Orange 3C.I. Acid Orange 67
Primary Structure Perinone (trans)Monoazo sulfonateDisazo sulfonate
Reduction Products NoneAromatic aminesAromatic amines
Photocatalytic Degradation ResistantSusceptibleSusceptible

Comparison with Similar Compounds

Comparison with Similar Compounds

The Acid Orange series comprises numerous structurally and functionally related dyes. Below is a comparative analysis of C.I. Acid Orange 43 with three key analogues: C.I. Acid Orange 7, C.I. Acid Orange 3, and D&C Orange No. 10.

Structural and Functional Comparison

Property C.I. Acid Orange 43 C.I. Acid Orange 7 C.I. Acid Orange 3 D&C Orange No. 10
CAS No. 12217-31-1 633-96-5 6373-74-6 Not available
Class Azo dye (acidic) Azo dye (acidic) Azo dye (acidic) Xanthene dye (banned)
Primary Application Textiles, leather Textile wastewater studies Industrial dyeing Formerly cosmetics (banned)
Decolorization No data 100% decolorization at pH 10, 30°C with NaClO No data Not applicable (banned)
Toxicity Not studied Moderate cytotoxicity (LD₅₀ = 5.63 mM in BALB/c cells) inferred from similar assays Hazard data unavailable Banned due to safety concerns
Regulatory Status Industrial use permitted Permitted with environmental restrictions Permitted Banned

Key Research Findings

  • C.I. Acid Orange 7 : Widely studied for environmental impact, its degradation via NaClO oxidation achieves full decolorization under alkaline conditions (pH 10, 30°C), but mineralization efficiency remains moderate (50% TOC removal) . This highlights challenges in complete pollutant elimination for azo dyes.
  • D&C Orange No. 10: A banned xanthene dye formerly used in cosmetics, emphasizing regulatory divergence between industrial and cosmetic dyes .

Performance Metrics

  • Color Strength : Acid Orange 43’s strength is unspecified, but Acid Orange dyes in general exhibit strength ranges of 100%–400%, influencing their cost-effectiveness and dosage requirements .
  • Stability: Acid Orange 7’s susceptibility to oxidative degradation under alkaline conditions contrasts with Acid Orange 3’s unknown stability profile, suggesting variability in environmental persistence among analogues .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing the purity and structural integrity of C.I. Acid Orange 43 in synthetic chemistry research?

  • Answer : Researchers typically employ UV-Vis spectroscopy to confirm absorbance maxima (e.g., λmax ~ 450–470 nm for azo dyes), NMR spectroscopy (¹H/¹³C) to verify molecular structure and substituent positions, and HPLC to assess purity (>95% by area normalization). For reproducibility, document instrument parameters (e.g., solvent, column type, flow rate) and validate results against reference standards .

Q. How should researchers design an initial synthesis protocol for C.I. Acid Orange 43 to ensure reproducibility?

  • Answer : Begin with diazotization of sulfanilic acid under acidic conditions (0–5°C), followed by coupling with β-naphthol. Key variables include pH control (maintained via buffer solutions), stoichiometric ratios (1:1 diazo-to-coupling agent), and reaction time (monitored via TLC). Document all steps, including purification (e.g., recrystallization solvents), and cross-reference with established protocols in peer-reviewed journals .

Q. What are the primary degradation pathways of C.I. Acid Orange 43 under environmental conditions, and how can they be experimentally monitored?

  • Answer : Photodegradation (UV exposure) and microbial degradation are common pathways. Use controlled irradiation setups (e.g., solar simulators) and HPLC-MS to track intermediate byproducts (e.g., sulfonated aromatic amines). Include abiotic controls (e.g., dark conditions) and quantify degradation kinetics using pseudo-first-order models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for C.I. Acid Orange 43 across different studies?

  • Answer : Conduct comparative thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min, inert atmosphere). Replicate conflicting studies to identify variables (e.g., sample purity, humidity) causing discrepancies. Apply statistical tools (e.g., ANOVA) to assess significance and publish methodological critiques to clarify best practices .

Q. What advanced computational methods are suitable for predicting the environmental toxicity of C.I. Acid Orange 43 degradation byproducts?

  • Answer : Use density functional theory (DFT) to calculate physicochemical properties (e.g., logP, pKa) of metabolites. Pair with quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Validate predictions via in vitro assays (e.g., Daphnia magna toxicity tests) .

Q. How can researchers optimize the catalytic degradation efficiency of C.I. Acid Orange 43 using novel nanomaterials?

  • Answer : Design experiments using TiO2- or ZnO-based photocatalysts under UV/visible light. Characterize materials via BET surface area analysis and XRD. Optimize parameters (e.g., catalyst loading, pH) via response surface methodology (RSM). Monitor degradation kinetics and compare with first-principles simulations (e.g., bandgap engineering studies) .

Q. What strategies mitigate interference from co-existing dyes during the electrochemical detection of C.I. Acid Orange 43 in complex matrices?

  • Answer : Employ selective electrode modification (e.g., molecularly imprinted polymers targeting the azo group). Validate specificity using differential pulse voltammetry (DPV) in synthetic wastewater spiked with structurally similar dyes (e.g., Acid Red 88). Calibrate with standard addition methods to correct for matrix effects .

Methodological Guidance

  • Literature Review : Use Web of Science and SciFinder to identify primary studies on synthesis, degradation, and applications. Filter for studies with detailed experimental sections and cross-check data against authoritative sources (e.g., NIST databases). Avoid overreliance on review articles; prioritize recent (<5 years) and highly cited papers .
  • Ethical Compliance : For studies involving human/environmental samples, adhere to institutional review board (IRB) protocols. Include risk assessments for toxicological experiments and disclose all conflicts of interest in publications .
  • Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in open-access repositories (e.g., Zenodo). Provide step-by-step workflows in supplementary materials to enable replication .

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